

Application Notes and Protocols: Preparation of 4-(4-Chlorophenoxy)piperidine Stock Solutions

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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)piperidine

CAS No.: 97839-99-1

Cat. No.: B1599248

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Introduction

4-(4-Chlorophenoxy)piperidine and its salts are versatile chemical intermediates with significant applications in pharmaceutical and agrochemical research.[1][2] The piperidine ring is a core structure in many bioactive molecules, and this particular compound serves as a key building block in the synthesis of novel therapeutic agents, especially those targeting neurological disorders.[2][3] Given its role as a precursor in drug discovery and its use in biochemical assays, the ability to prepare accurate and stable stock solutions is fundamental to achieving reproducible and reliable experimental results.[2]

This document provides a detailed, field-proven protocol for the preparation, storage, and handling of **4-(4-Chlorophenoxy)piperidine** stock solutions. It is designed for researchers, scientists, and drug development professionals who require a high degree of accuracy and solution stability in their experimental workflows. The causality behind each step is explained to ensure a deep understanding of the process.

Chemical and Physical Properties

Accurate stock solution preparation begins with a clear understanding of the compound's properties. Researchers may encounter the free base or the hydrochloride (HCl) salt, which have different molecular weights. It is critical to use the correct molecular weight for your calculations.

Property	4-(4-Chlorophenoxy)piperidine (Free Base)	4-(4-Chlorophenoxy)piperidine HCl
Appearance	White to off-white solid	White to pale yellow solid[2]
Molecular Formula	C ₁₁ H ₁₄ ClNO[4]	C ₁₁ H ₁₄ ClNO·HCl[2]
Molecular Weight	211.69 g/mol [4][5]	248.15 g/mol [2]
CAS Number	97839-99-1[4][5]	63843-53-8[2]
Solubility	Modest solubility in polar organic solvents (e.g., DMSO, ethanol, methanol); sparingly soluble in water.[6]	Generally more soluble in aqueous solutions than the free base.
Purity	Typically ≥98% (HPLC)[2][5]	Typically ≥98% (HPLC)[2]

Safety and Handling Precautions

4-(4-Chlorophenoxy)piperidine and its hydrochloride salt are classified as irritants.[4][7] Adherence to strict safety protocols is mandatory to minimize exposure risk.

- Hazard Statements:
 - H315: Causes skin irritation.[4][5][7]
 - H319: Causes serious eye irritation.[4][5][7]
 - H335: May cause respiratory irritation.[4][5][7]
- Precautionary Measures:
 - Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.
 - Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[7][8]

- Handling: Avoid creating dust when handling the solid powder. Use a chemical scoop or spatula.
- Disposal: Dispose of contaminated materials and waste solutions in accordance with your institution's hazardous waste disposal guidelines.

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays. The choice of Dimethyl Sulfoxide (DMSO) as the solvent is based on its excellent solubilizing power for a wide range of organic compounds and its miscibility with aqueous media used in most experiments.[6]

Required Materials and Equipment

- 4-(4-Chlorophenoxy)piperidine (free base or HCl salt)
- Anhydrous, sterile-filtered DMSO
- Analytical balance (readable to at least 0.1 mg)
- Weighing paper or boat
- Chemical spatula
- Class A volumetric flask (e.g., 10 mL or 25 mL)
- Calibrated pipettes and sterile tips
- Vortex mixer
- Water bath sonicator
- Cryo-safe storage vials (for aliquots)

Step-by-Step Methodology

The first step is to calculate the mass of the compound required.^{[9][10]} This calculation is critical for accuracy and depends on which form of the compound (free base or HCl salt) you are using.

Formula: $\text{Mass (mg)} = \text{Desired Concentration (M)} \times \text{Final Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$

Example Calculation for a 10 mL final volume of a 10 mM (0.010 M) stock solution:

- Using the Free Base (MW = 211.69 g/mol):
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.010 \text{ L} \times 211.69 \text{ g/mol} \times 1000 \text{ mg/g} = 2.12 \text{ mg}$
- Using the HCl Salt (MW = 248.15 g/mol):
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.010 \text{ L} \times 248.15 \text{ g/mol} \times 1000 \text{ mg/g} = 2.48 \text{ mg}$

Causality Check: Using the incorrect molecular weight is a common source of error that leads to significant deviations in the final concentration, impacting experimental outcomes. Always verify the chemical form from the supplier's bottle and Certificate of Analysis.

- Place a clean, new weighing boat on the analytical balance and tare it to zero.
- Inside a chemical fume hood, carefully weigh the calculated mass of **4-(4-Chlorophenoxy)piperidine** onto the weighing boat.
- Record the exact mass weighed. This value should be used to calculate the actual final concentration of your stock solution.
- Carefully transfer the weighed powder into the Class A volumetric flask. Tap the weighing boat gently to ensure all powder is transferred.
- Add approximately 70-80% of the final volume of DMSO to the flask (e.g., 7-8 mL for a 10 mL final volume).
- Cap the flask securely and vortex for 1-2 minutes to facilitate dissolution.^[11]

- Visually inspect the solution against a light source. If any solid particles remain, sonicate the flask in a water bath for 5-10 minutes.[11]
- If the compound is still not fully dissolved, you may warm the solution to 37°C for a short period (10-15 minutes), followed by vortexing.[11] Avoid excessive heat, as it can degrade some compounds.

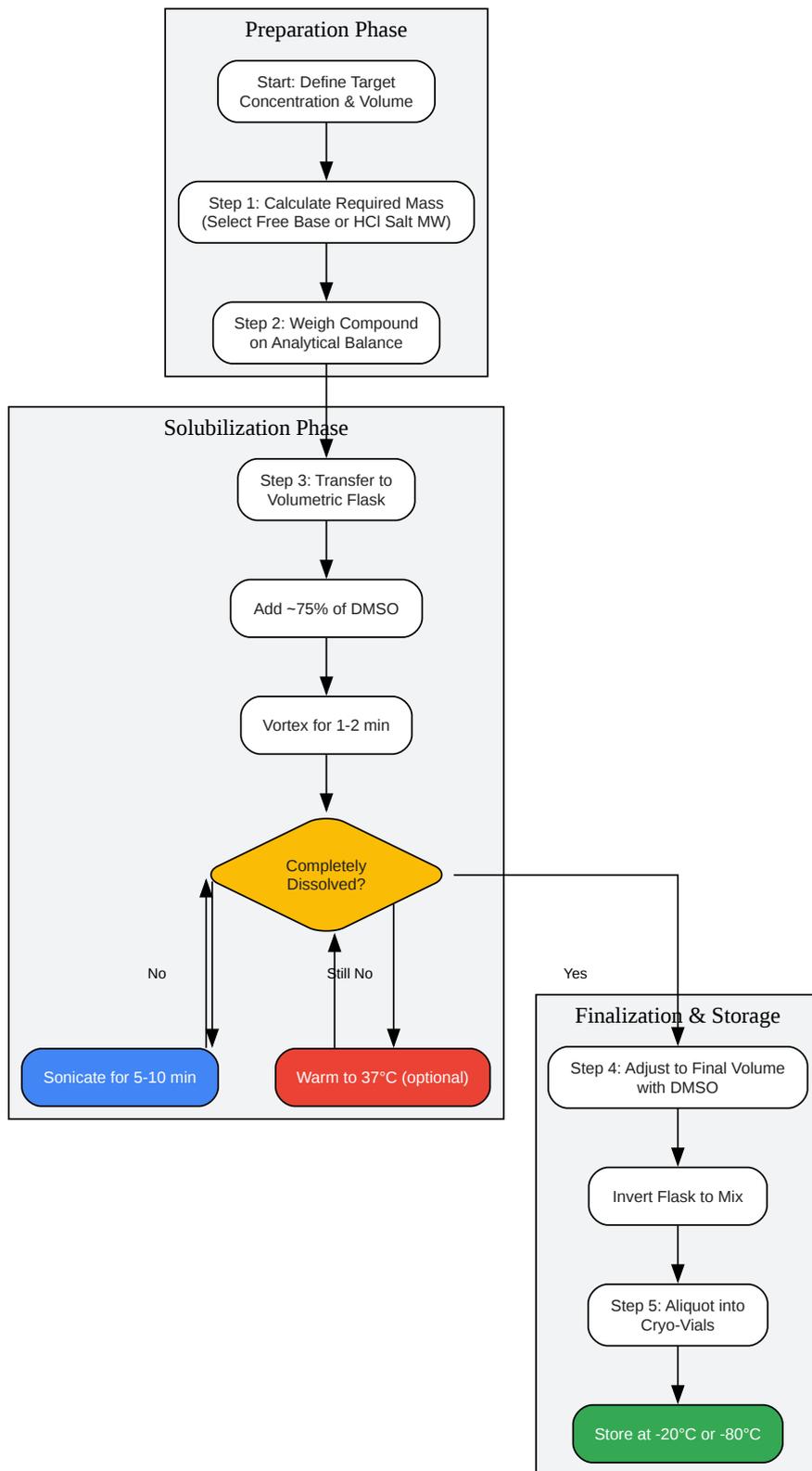
Causality Check: Ensuring complete dissolution is paramount. Undissolved particles will lead to an inaccurate stock concentration and can cause inconsistencies in subsequent experiments. The tiered approach of vortexing, sonicating, and gentle warming provides increasing energy to overcome the compound's crystal lattice energy without causing degradation.[12]

- Once the solid is completely dissolved, allow the solution to return to room temperature if it was warmed.
- Carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.[13]
- Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
- Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 μ L) in clearly labeled, cryo-safe vials.
- Labeling: Each vial must be labeled with the compound name, actual concentration (calculated from the exact mass weighed), solvent (DMSO), preparation date, and your initials.
- Storage: Store the aliquots at -20°C or -80°C for long-term stability. The solid compound should be stored at 0-8°C as recommended by suppliers.[2]

Causality Check: Aliquoting prevents repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution or undergo degradation, thereby altering its effective concentration over time.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for preparing the stock solution.



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Caption: Workflow for preparing **4-(4-Chlorophenoxy)piperidine** stock solution.

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